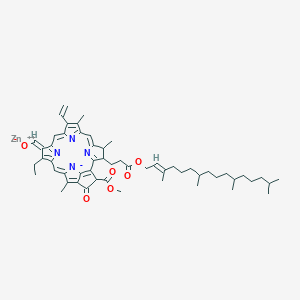
N,N,N-Triethyl-3-hydroxyanilinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyl-3-hydroxyanilinium iodide is a chemical compound with the molecular formula C12H20INO and a molecular weight of 321.2 g/mol . It is known for its unique structure, which includes a triethylammonium group attached to a hydroxyaniline core, and is commonly used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-3-hydroxyanilinium iodide typically involves the reaction of 3-hydroxyaniline with triethylamine and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-Hydroxyaniline is dissolved in an appropriate solvent, such as ethanol or methanol.
Step 2: Triethylamine is added to the solution, and the mixture is stirred at room temperature.
Step 3: Iodine is slowly added to the reaction mixture, and the reaction is allowed to proceed for several hours.
Step 4: The resulting product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyl-3-hydroxyanilinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different anilinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various anilinium salts depending on the nucleophile used.
Scientific Research Applications
N,N,N-Triethyl-3-hydroxyanilinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N-Triethyl-3-hydroxyanilinium iodide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the context of its use. The hydroxyaniline core allows it to form hydrogen bonds and interact with biological macromolecules, while the triethylammonium group enhances its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-3-hydroxyanilinium iodide
- N,N,N-Triethyl-4-hydroxyanilinium iodide
- N,N,N-Triethyl-3-methoxyanilinium iodide
Uniqueness
N,N,N-Triethyl-3-hydroxyanilinium iodide is unique due to its specific substitution pattern and the presence of both hydroxy and triethylammonium groups. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
68-01-9 |
|---|---|
Molecular Formula |
C12H20INO |
Molecular Weight |
321.20 g/mol |
IUPAC Name |
triethyl-(3-hydroxyphenyl)azanium;iodide |
InChI |
InChI=1S/C12H19NO.HI/c1-4-13(5-2,6-3)11-8-7-9-12(14)10-11;/h7-10H,4-6H2,1-3H3;1H |
InChI Key |
FNPDBNVORLQYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)C1=CC(=CC=C1)O.[I-] |
Related CAS |
152-13-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)



![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)




